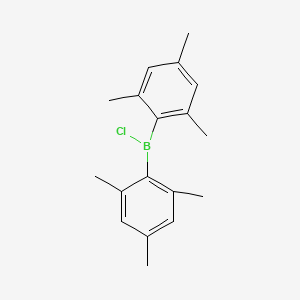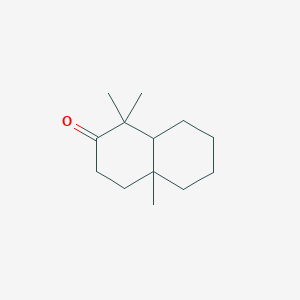
2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- is a chemical compound with the molecular formula C13H22O It is a derivative of naphthalenone, characterized by the presence of three methyl groups and an octahydro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- typically involves the hydrogenation of naphthalenone derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,4,4a-trimethylnaphthalene-2(1H)-one using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve the desired octahydro structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The methyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene, 1,2,3,4,4a,9,10,10a-octahydro-1,1,4a-trimethyl-7-(1-methylethyl)-: Similar structure but with an isopropyl group.
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Another similar compound with an isopropyl group.
Uniqueness
2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- is unique due to its specific octahydro structure and the presence of three methyl groups. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
189329-02-0 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
1,1,4a-trimethyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C13H22O/c1-12(2)10-6-4-5-8-13(10,3)9-7-11(12)14/h10H,4-9H2,1-3H3 |
Clé InChI |
WJSIEYHAYZMOQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCCCC2(CCC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


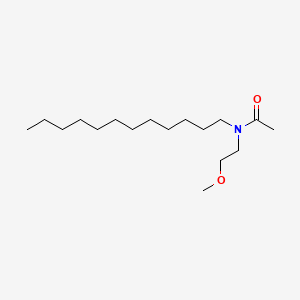
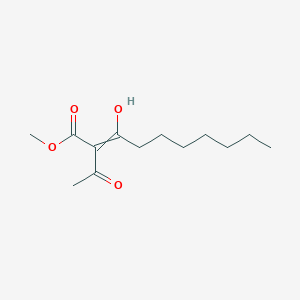
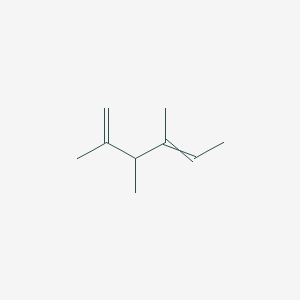

![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)



